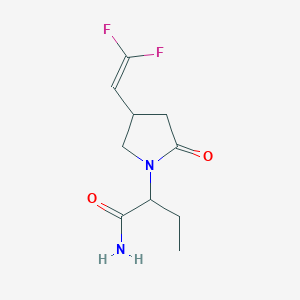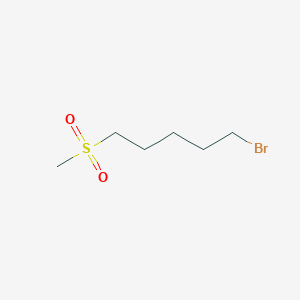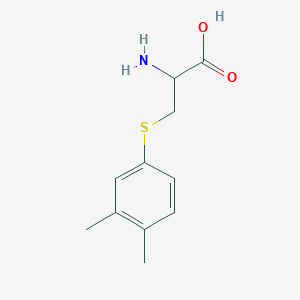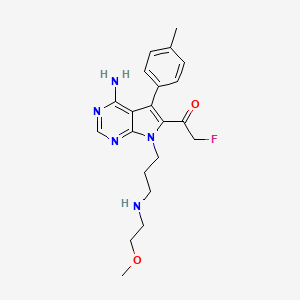
Fmk-mea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du FMK-MEA implique plusieurs étapes, commençant par la formation de la fraction fluorométhylcétone (FMK). Cela est généralement réalisé par une réaction d'échange d'halogène, suivie de la fixation à un peptide ou à un autre échafaudage moléculaire. Les voies de synthèse des mono-fluorométhylcétones peptidiques (FMK) impliquent souvent la synthèse peptidique en phase solide (SPPS) ou des méthodes en phase solution
Analyse Des Réactions Chimiques
Le FMK-MEA subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du this compound, modifiant potentiellement son activité biologique.
Substitution : Les réactions de substitution, en particulier impliquant le groupe fluorométhyle, peuvent conduire à la formation de différents analogues ayant des propriétés variables.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme sonde chimique pour étudier l'activité de la kinase ribosomale S6 p90 (RSK) et son rôle dans les processus cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que le cancer du sein triple négatif et le diabète
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant l'activité de la kinase RSK2.
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement l'activité de la kinase ribosomale S6 p90 (RSK), en particulier la RSK2. Cette inhibition se produit par la liaison du this compound au domaine kinase de la RSK2, empêchant sa phosphorylation et son activation ultérieure. Les cibles moléculaires et les voies impliquées comprennent la cascade de signalisation MEK-ERK1/2, qui est cruciale pour la croissance et la survie cellulaires .
Applications De Recherche Scientifique
FMK-MEA has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the activity of p90 ribosomal S6 kinase (RSK) and its role in cellular processes.
Medicine: Explored as a potential therapeutic agent for conditions such as triple-negative breast cancer and diabetes
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RSK2 kinase activity.
Mécanisme D'action
FMK-MEA exerts its effects by selectively inhibiting the activity of p90 ribosomal S6 kinase (RSK), particularly RSK2. This inhibition occurs through the binding of this compound to the kinase domain of RSK2, preventing its phosphorylation and subsequent activation. The molecular targets and pathways involved include the MEK-ERK1/2 signaling cascade, which is crucial for cell growth and survival .
Comparaison Avec Des Composés Similaires
Le FMK-MEA est unique parmi les inhibiteurs de la RSK en raison de sa haute sélectivité et de sa puissance. Les composés similaires comprennent :
SL0101 : Un autre inhibiteur de la RSK dérivé d'un produit naturel, mais avec des profils de sélectivité et de puissance différents.
L'unicité du this compound réside dans sa capacité à inhiber spécifiquement la RSK2 sans affecter d'autres kinases, ce qui en fait un outil précieux pour étudier les voies liées à la RSK2 et développer des thérapies ciblées.
Propriétés
Numéro CAS |
1414811-15-6 |
|---|---|
Formule moléculaire |
C21H26FN5O2 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
1-[4-amino-7-[3-(2-methoxyethylamino)propyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone |
InChI |
InChI=1S/C21H26FN5O2/c1-14-4-6-15(7-5-14)17-18-20(23)25-13-26-21(18)27(19(17)16(28)12-22)10-3-8-24-9-11-29-2/h4-7,13,24H,3,8-12H2,1-2H3,(H2,23,25,26) |
Clé InChI |
UPTQGXMIZXGVSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCNCCOC)C(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


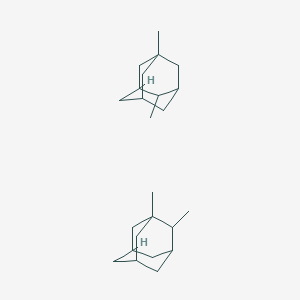
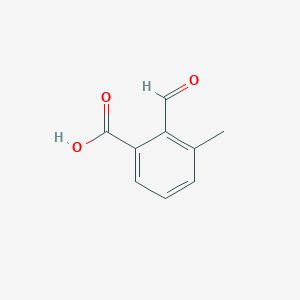
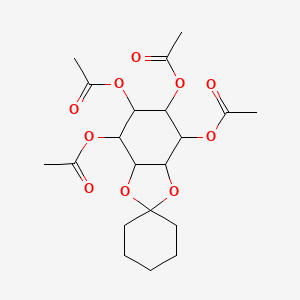
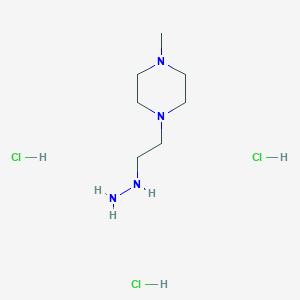
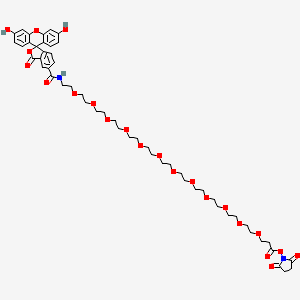
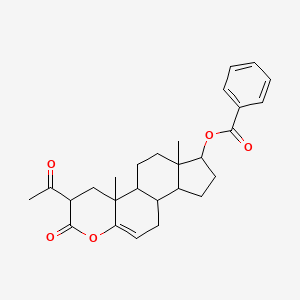
![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)
![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
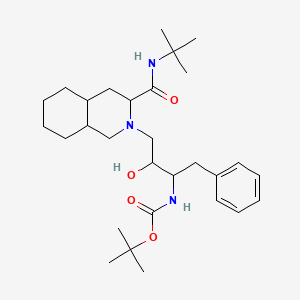
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
